

Application of Carbonyl Sulfide in Semiconductor Manufacturing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carbonyl sulfide*

Cat. No.: *B1216135*

[Get Quote](#)

Application Notes and Protocols

Carbonyl sulfide (COS), a linear triatomic molecule (O=C=S), is emerging as a critical specialty gas in the semiconductor manufacturing industry.^[1] Its unique chemical properties, including thermal stability at room temperature and selective reactivity at elevated temperatures, make it a valuable tool for atomic-scale precision in various fabrication processes.^[1] High-purity **carbonyl sulfide**, typically exceeding 99.999%, is essential as impurities can significantly impact the performance and yield of semiconductor devices.^[2]

Key Applications:

- Surface Passivation of III-V Semiconductors: A significant application of COS is in the formation of ultrathin sulfide passivation layers on III-V semiconductor surfaces, such as Gallium Arsenide (GaAs) and Indium Phosphide (InP).^[1] This treatment is crucial for suppressing surface oxidation and reducing Fermi-level pinning, which in turn enhances device reliability.^[1] The use of COS in ALD processes at institutions like imec has been shown to reduce surface oxidation by as much as 90%, leading to improved device yields.^[3]
- Precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD): COS serves as a sulfur source in ALD and CVD processes, which are fundamental techniques for depositing thin films.^{[1][4][5]} It is particularly useful for the synthesis of transition metal dichalcogenides (TMDs) like MoS₂ and WS₂, which are key materials for next-generation 2D electronics.^[1] Its low thermal decomposition temperature (around 150°C) makes it compatible with temperature-sensitive substrates.^[1]

- Dopant Source:** In the production of silicon carbide (SiC) and gallium nitride (GaN) films, COS is utilized as a sulfur source for n-type doping.[1][3] This allows for precise control over the incorporation of sulfur to achieve the desired electrical conductivity in the semiconductor material.[1]
- Etching Agent:** In plasma etching processes, COS is used as an additive gas.[6][7] It contributes to more anisotropic etch profiles and improves selectivity. For instance, adding a small percentage of COS to an oxygen plasma for etching amorphous carbon layers can improve the top/bottom opening ratio by approximately 37%. [8] The sulfur from COS forms a passivation layer on the sidewalls of etched features, protecting them from oxygen radicals and preventing undesirable bowing.[6][8]

Quantitative Data Summary:

Application	Process	Key Parameters	Observed Results
Surface Passivation	ALD on GaAs & InP	COS precursor	90% reduction in surface oxidation.[3]
Etching	Amorphous Carbon Layer Etching	O ₂ plasma + 5% COS	~37% improvement in top/bottom opening ratio.[8]
Etching	Amorphous Carbon Layer Etching	O ₂ plasma + COS	~6% reduction in amorphous carbon hole distortion.[8]
Etching	High Aspect Ratio Contact Oxide Etching	O ₂ plasma + COS for mask etching	5% improvement in contact oxide opening; 20% improvement in mask etch selectivity. [8]
Fluorocarbon Gas Mixtures	Plasma Etching (CF ₄ & C ₂ F ₆ blends)	COS as a stabilizer	40% reduction in etch rate variation.[3]
Fluorocarbon Gas Mixtures	Deep Trench Etching	COS-enhanced CF ₄ mixtures	Improvement in aspect ratios from 20:1 to 50:1.[3]

Experimental Protocols:

1. Protocol for Surface Passivation of III-V Substrates using COS in ALD

This protocol describes a general procedure for the surface passivation of a GaAs substrate using **carbonyl sulfide** in an Atomic Layer Deposition (ALD) system.

Materials:

- GaAs wafer
- High-purity **carbonyl sulfide** (COS) gas (99.999%+)
- High-purity nitrogen (N₂) gas (for purging)
- ALD reactor

Procedure:

- Substrate Preparation:
 - Clean the GaAs wafer using a standard solvent cleaning procedure (e.g., acetone, isopropanol, deionized water).
 - Perform a native oxide etch using a suitable solution (e.g., diluted HCl or NH₄OH).
 - Rinse with deionized water and dry with N₂ gas.
 - Immediately load the substrate into the ALD reactor load-lock.
- ALD Process:
 - Transfer the substrate into the main ALD chamber.
 - Heat the substrate to the desired deposition temperature (e.g., 150-300°C). The low thermal decomposition temperature of COS allows for a relatively low process temperature.[1]
 - Cycle 1:

- Pulse A (Metal Precursor): Pulse the appropriate metal precursor (e.g., a precursor for Ga or a high-k dielectric) into the chamber for a set duration (e.g., 0.1 - 1.0 seconds).
- Purge 1: Purge the chamber with N₂ gas to remove any unreacted precursor and byproducts (e.g., 5-20 seconds).
- Pulse B (COS): Pulse COS gas into the chamber for a set duration (e.g., 0.5 - 2.0 seconds). The COS will react with the surface to form a sulfide layer.
- Purge 2: Purge the chamber with N₂ gas to remove unreacted COS and any gaseous byproducts (e.g., 10-30 seconds).
- Repeat Cycles: Repeat the ALD cycle until the desired film thickness is achieved.
- Post-Deposition:
 - Cool down the substrate under an inert N₂ atmosphere.
 - Remove the substrate from the reactor.
 - Characterize the passivated surface using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the sulfide layer and reduction of oxides, and electrical measurements to assess device performance.

2. Protocol for Amorphous Carbon Layer (ACL) Etching with a COS/O₂ Plasma

This protocol outlines a general procedure for anisotropically etching an amorphous carbon layer using a plasma-enhanced reactive ion etching (RIE) system with a **carbonyl sulfide** and oxygen gas mixture.[8][9]

Materials:

- Wafer with a patterned amorphous carbon layer to be etched.
- High-purity **carbonyl sulfide** (COS) gas.
- High-purity oxygen (O₂) gas.

- Reactive Ion Etcher (RIE).

Procedure:

- System Preparation:

- Ensure the RIE chamber is clean and has reached its base pressure.
 - Load the wafer onto the chuck and ensure good thermal contact.

- Etching Process:

- Set the process parameters:

- RF Power: Typically in the range of 100-1000 W, depending on the etcher configuration.
[\[9\]](#)

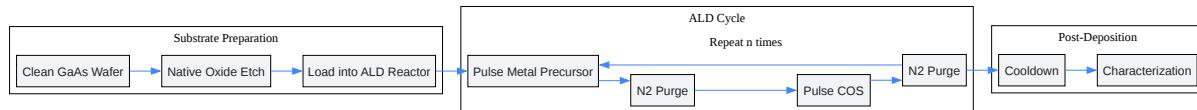
- Pressure: Maintain a low pressure, for example, 20 mTorr.[\[9\]](#)

- Gas Flow Rates: Introduce O₂ at a flow rate of approximately 200 sccm and COS at a flow rate corresponding to 5% of the total gas mixture.[\[8\]](#)[\[9\]](#)

- Substrate Temperature: Can be maintained at room temperature (e.g., 300 K).[\[9\]](#)

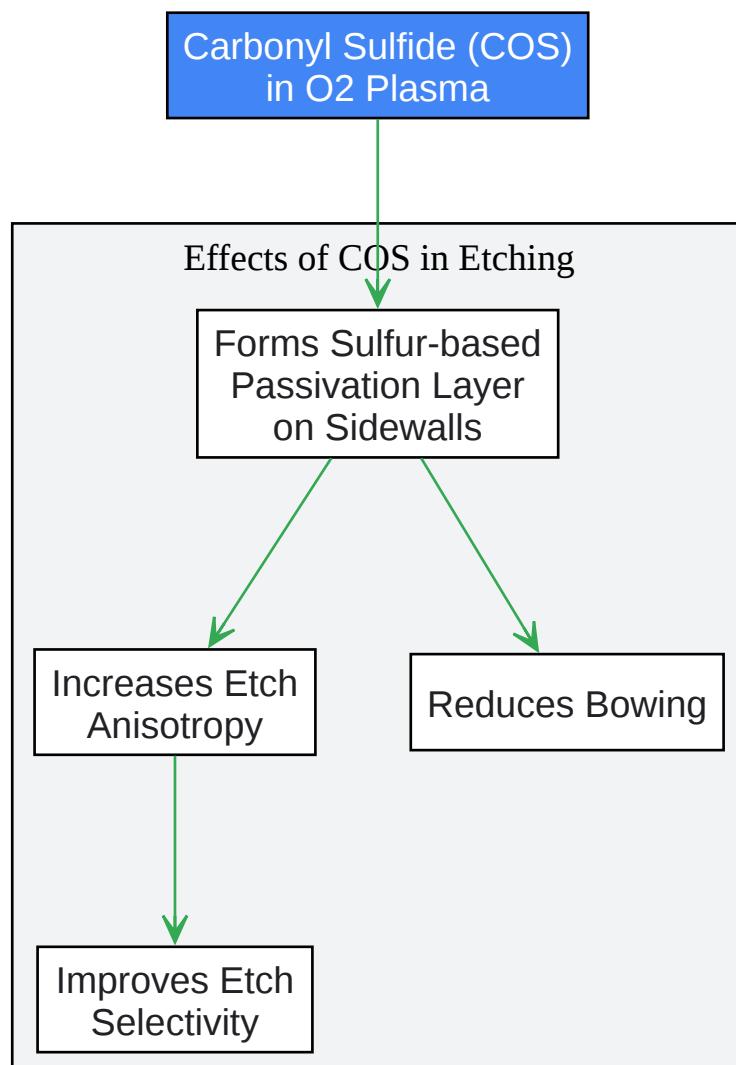
- Ignite the plasma and etch for the predetermined time required to clear the amorphous carbon layer.

- Process Completion:


- Turn off the RF power and gas flows.

- Vent the chamber and unload the wafer.

- Analysis:


- Analyze the etch profile using a Scanning Electron Microscope (SEM) to verify the anisotropy and the opening ratio of the etched features.

Visualizations:

[Click to download full resolution via product page](#)

Caption: Workflow for surface passivation of a GaAs substrate using COS in an ALD system.

[Click to download full resolution via product page](#)

Caption: Logical relationship of COS addition in plasma etching processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carbonyl Sulfide (COS): Driving Innovation in Semiconductor Fabrication and Specialty Gas Applications - China Isotope Development [asiasotopeintl.com]

- 2. verifiedmarketresearch.com [verifiedmarketresearch.com]
- 3. Carbonyl Sulfide (COS) Specialty Gas: Powering Precision in Electronics, Optics, and Fluorocarbon Gas Formulations - China Isotope Development [asiaisotopeintl.com]
- 4. Atomic layer deposition - Wikipedia [en.wikipedia.org]
- 5. DSpace [helda.helsinki.fi]
- 6. US20160307764A1 - Method of etching semiconductor structures with etch gas - Google Patents [patents.google.com]
- 7. US5376228A - Dry etching method - Google Patents [patents.google.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. spl.skku.ac.kr [spl.skku.ac.kr]
- To cite this document: BenchChem. [Application of Carbonyl Sulfide in Semiconductor Manufacturing]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1216135#application-of-carbonyl-sulfide-in-semiconductor-manufacturing>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

